

# Application Note: Flow Cytometry Analysis of Ferroptosis Induced by Ferroportin-IN-1

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## Compound of Interest

Compound Name: *Ferroportin-IN-1*

Cat. No.: *B15140987*

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Audience: Researchers, scientists, and drug development professionals investigating iron metabolism, ferroptosis, and the therapeutic potential of ferroportin inhibitors.

Introduction Ferroportin (FPN), also known as Solute Carrier Family 40 Member 1 (SLC40A1), is the only known vertebrate iron exporter responsible for transferring iron from the intracellular environment to the circulation.[1][2][3] It plays a critical role in systemic iron homeostasis by mediating iron release from duodenal enterocytes, macrophages, and hepatocytes.[2][3][4] The inhibition of ferroportin leads to the cellular retention of iron. **Ferroportin-IN-1** is a chemical inhibitor that blocks the iron export function of FPN. This blockage results in a rapid accumulation of intracellular ferrous iron (Fe<sup>2+</sup>), which can trigger a specific form of regulated cell death known as ferroptosis.[5] Ferroptosis is characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation, making it a key pathway in various pathologies and a target for therapeutic intervention.[6][7]

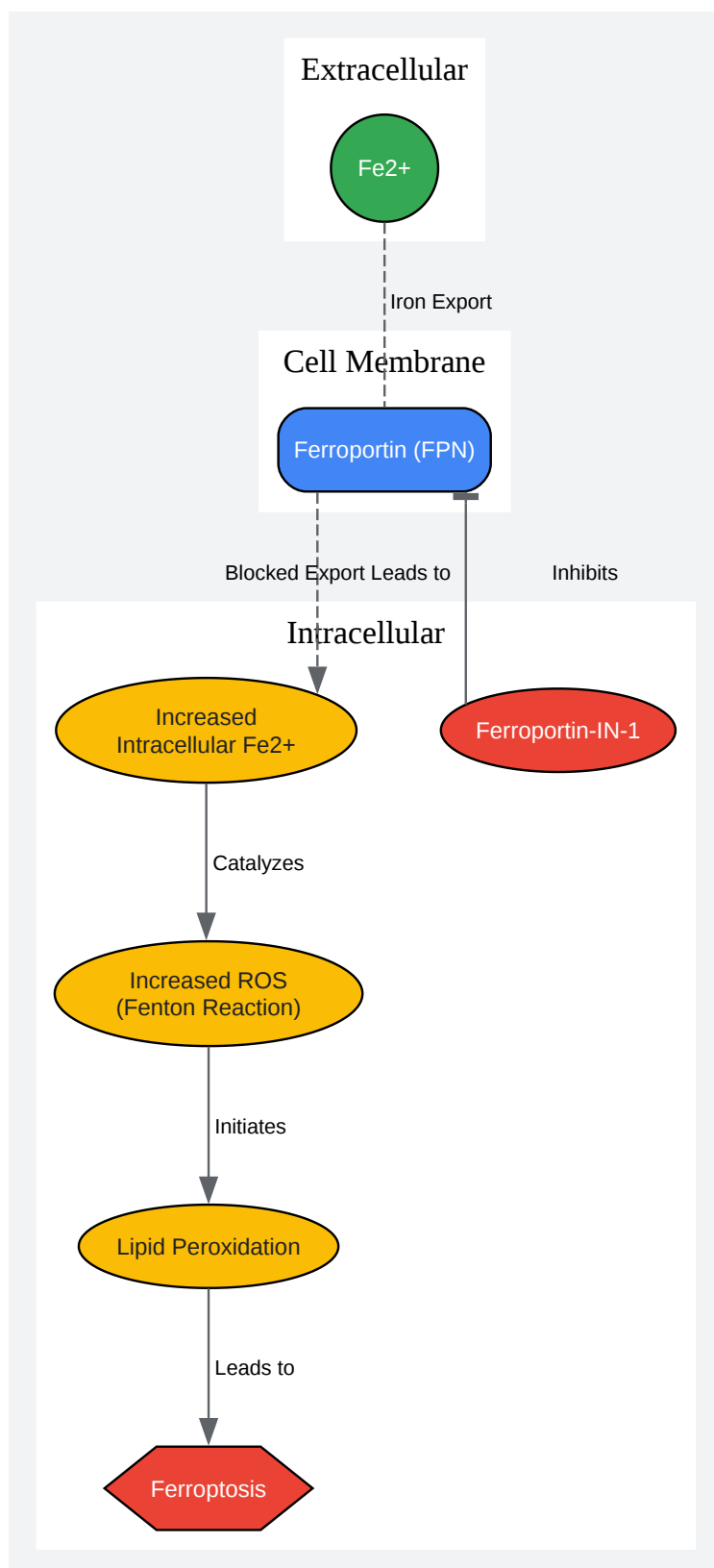
Flow cytometry is an ideal platform for studying the effects of **Ferroportin-IN-1**, allowing for the precise quantification of key ferroptotic events at the single-cell level. This application note provides detailed protocols for measuring the two primary hallmarks of ferroptosis induced by **Ferroportin-IN-1**: the increase in the intracellular labile iron pool and the subsequent rise in lipid peroxidation.

## Mechanism of Action of Ferroportin-IN-1

**Ferroportin-IN-1** directly inhibits the iron export function of the FPN protein on the cell membrane. This disruption of iron homeostasis leads to a cascade of intracellular events

culminating in ferroptotic cell death. The key steps are:

- Inhibition of Iron Efflux: **Ferroportin-IN-1** binds to ferroportin, preventing the transport of ferrous iron ( $\text{Fe}^{2+}$ ) out of the cell.
- Accumulation of Intracellular Iron: The blocked export leads to a rapid increase in the concentration of the intracellular labile iron pool (LIP), primarily in the  $\text{Fe}^{2+}$  state.<sup>[5]</sup>
- Generation of Reactive Oxygen Species (ROS): Excess  $\text{Fe}^{2+}$  catalyzes the conversion of hydrogen peroxide to the highly reactive hydroxyl radical via the Fenton reaction.
- Lipid Peroxidation: These ROS attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation. This process is a defining characteristic of ferroptosis.<sup>[6][7]</sup>
- Cell Death: Extensive membrane damage from lipid peroxidation leads to a loss of membrane integrity and, ultimately, cell death.



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**Caption:** Signaling pathway of **Ferroportin-IN-1** induced ferroptosis.

## Data Presentation

The following tables present representative data from experiments analyzing the effects of **Ferroportin-IN-1** on a model cancer cell line (e.g., HT-1080) after 24 hours of treatment.

Table 1: Dose-Dependent Effect of **Ferroportin-IN-1** on Intracellular Labile Iron (Measured using FerroOrange fluorescent probe)

Concentration of Ferroportin-IN-1 (μM)	Mean Fluorescence Intensity (MFI) of FerroOrange	Fold Change vs. Vehicle Control
0 (Vehicle Control)	150	1.0
1	450	3.0
5	1200	8.0
10	2550	17.0
Positive Control (100 μM FeSO <sub>4</sub> )	3000	20.0

Table 2: Effect of **Ferroportin-IN-1** on Lipid Peroxidation (Measured using C11-BODIPY 581/591 fluorescent probe)

Treatment Group (10 μM)	% Cells with High Green Fluorescence (Oxidized Probe)	Ratiometric Shift (Green MFI / Red MFI)
Vehicle Control	2.5%	0.15
Ferroportin-IN-1	45.8%	3.80
Positive Control (Erastin)	60.2%	5.10
Ferroportin-IN-1 + Ferrostatin-1	5.1%	0.30

## Experimental Protocols

These protocols are optimized for analysis using a flow cytometer. Adherent cells will require dissociation into a single-cell suspension before analysis.

### Protocol 1: Measurement of Intracellular Labile Iron with FerroOrange

This protocol uses the FerroOrange probe, which fluoresces upon binding to intracellular Fe<sup>2+</sup>.  
[\[5\]](#)[\[8\]](#)

Materials:

- FerroOrange probe (lyophilized)
- Anhydrous DMSO
- Hanks' Balanced Salt Solution (HBSS) or other serum-free medium[\[8\]](#)
- Treated and control cells
- Flow cytometer with excitation ~543 nm and emission ~572 nm (e.g., PE channel)[\[8\]](#)[\[9\]](#)

Procedure:

- Reagent Preparation:
  - Bring the lyophilized FerroOrange vial to room temperature. Centrifuge briefly to collect the powder at the bottom.
  - Prepare a 1 mM stock solution by dissolving the contents in the appropriate volume of anhydrous DMSO (e.g., 24 µg in 35 µL DMSO).[\[5\]](#)[\[10\]](#) Mix thoroughly by pipetting. Store at -20°C, protected from light, for up to 1 month.[\[8\]](#)[\[10\]](#)
  - Immediately before use, prepare a 1 µM FerroOrange working solution by diluting the 1 mM stock solution 1:1000 in HBSS or serum-free medium.[\[8\]](#)[\[10\]](#) Note: Do not use serum-containing medium as it will cause high background fluorescence.[\[8\]](#)[\[9\]](#)

- Cell Treatment:
  - Culture cells to the desired confluency.
  - Treat cells with varying concentrations of **Ferroportin-IN-1**, a vehicle control, and a positive control (e.g., 100  $\mu$ M ammonium iron(II) sulfate for 30-60 minutes) for the desired duration.[\[8\]](#)[\[9\]](#)
- Staining:
  - Harvest the cells (for suspension cultures) or wash adherent cells.
  - Wash the cells three times with HBSS or serum-free media. For suspension cells, pellet by gentle centrifugation between washes.[\[8\]](#)
  - Resuspend the cell pellet in the 1  $\mu$ M FerroOrange working solution.
  - Incubate for 30 minutes at 37°C, protected from light.[\[5\]](#)[\[8\]](#)[\[10\]](#)
- Flow Cytometry Analysis:
  - For adherent cells, detach them using a gentle dissociation reagent (e.g., Accutase).
  - Collect all cells and, if necessary, pass through a cell strainer to ensure a single-cell suspension.
  - Analyze the cells immediately on a flow cytometer, detecting the FerroOrange signal in the appropriate channel (e.g., PE).[\[9\]](#)[\[11\]](#) Record the Mean Fluorescence Intensity (MFI) for at least 10,000 events per sample.

## Protocol 2: Measurement of Lipid Peroxidation with C11-BODIPY 581/591

This protocol uses the ratiometric fluorescent probe C11-BODIPY 581/591, which shifts its emission from red to green upon oxidation by lipid radicals.[\[7\]](#)[\[12\]](#)

Materials:

- BODIPY 581/591 C11 (lyophilized)
- Anhydrous DMSO
- HBSS
- Treated and control cells
- Flow cytometer with detectors for green (~510 nm, e.g., FITC channel) and red (~590 nm, e.g., PE-Texas Red channel) fluorescence.[\[7\]](#)

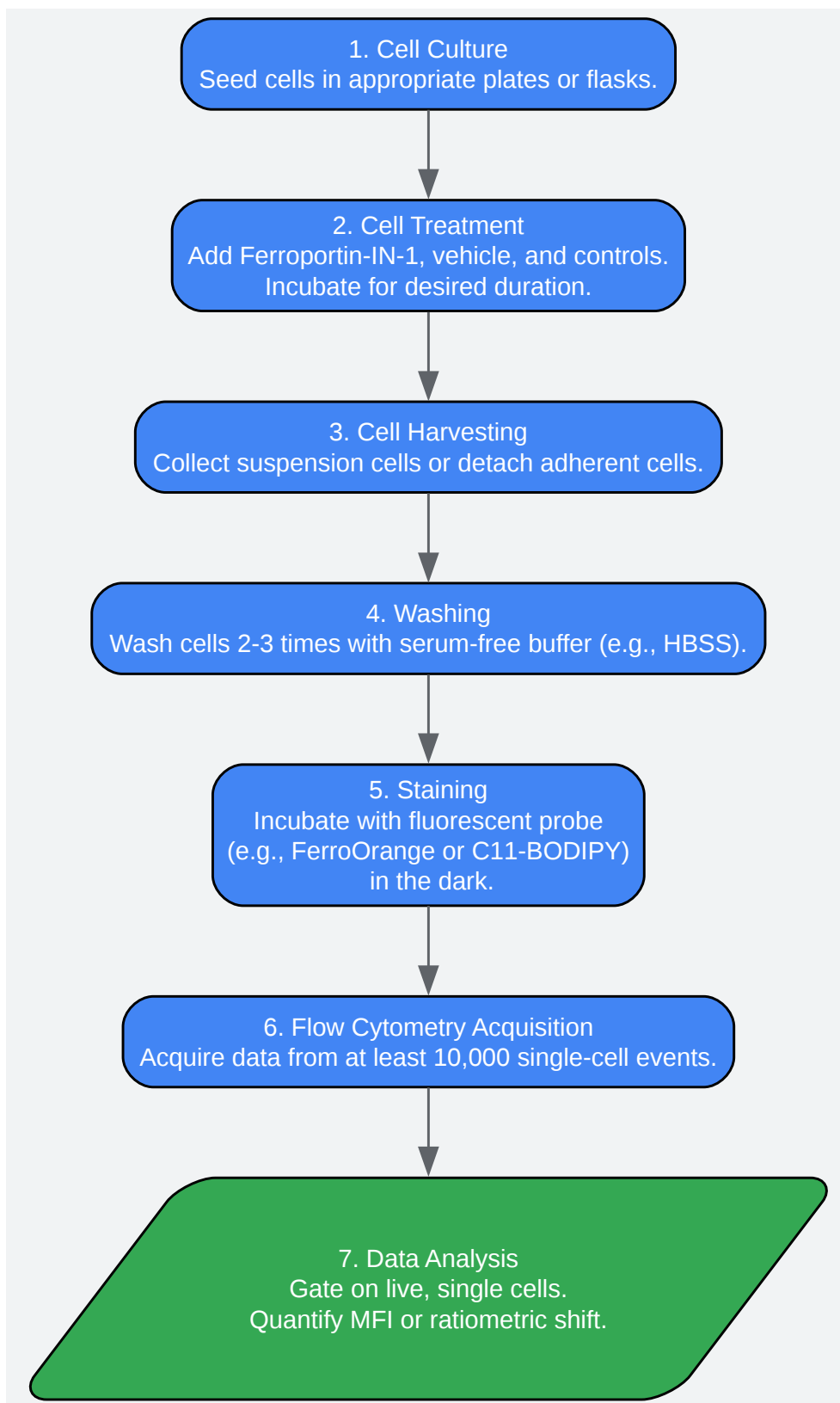
#### Procedure:

- Reagent Preparation:
  - Prepare a 10 mM stock solution by dissolving 1 mg of C11-BODIPY 581/591 in 198.26  $\mu$ L of high-quality anhydrous DMSO.[\[7\]](#) Store at -20°C, protected from light.
  - On the day of the experiment, prepare a working solution of 1-2  $\mu$ M by diluting the stock solution in cell culture media.
- Cell Treatment:
  - Culture and treat cells with **Ferroportin-IN-1**, vehicle control, a positive control (e.g., Erastin or RSL3), and a rescue control (e.g., **Ferroportin-IN-1** co-treated with Ferrostatin-1) for the desired duration.
- Staining:
  - Add the C11-BODIPY 581/591 working solution directly to the culture media to a final concentration of 1-2  $\mu$ M.[\[7\]](#)
  - Incubate for 30 minutes at 37°C.[\[7\]](#)
  - Wash the cells twice with HBSS.[\[7\]](#)
- Flow Cytometry Analysis:

- Harvest the cells using a gentle dissociation reagent and create a single-cell suspension.
- Analyze immediately on a flow cytometer.
- Acquire data from at least 10,000 single, live cells, collecting signals in both the green (e.g., FITC) and red (e.g., PE-Texas Red) channels.[\[13\]](#)
- Analyze the data by gating on the population of interest and observing the shift from red to green fluorescence. The extent of lipid peroxidation can be quantified as the percentage of cells with high green fluorescence or as a ratio of the green MFI to the red MFI.

## Experimental Workflow Visualization





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